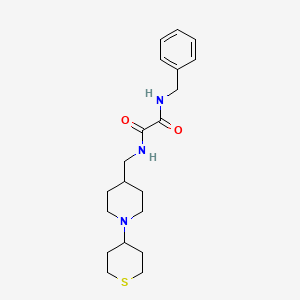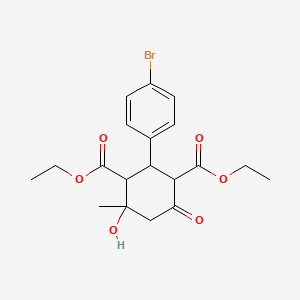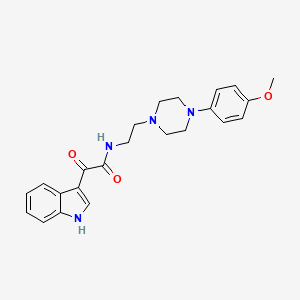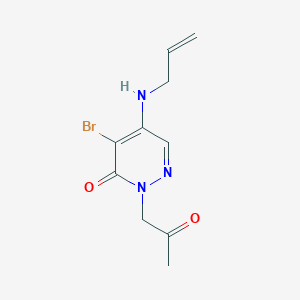![molecular formula C14H19ClO2 B2707867 2-[2-(4-Chlorophenyl)ethyl]-3,3-dimethylbutanoic acid CAS No. 2023870-44-0](/img/structure/B2707867.png)
2-[2-(4-Chlorophenyl)ethyl]-3,3-dimethylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[2-(4-Chlorophenyl)ethyl]-3,3-dimethylbutanoic acid” is a chemical compound used for pharmaceutical testing . It is a high-quality reference standard that ensures accurate results .
Molecular Structure Analysis
The molecular weight of this compound is 254.76 . The IUPAC name is 2- (4-chlorophenethyl)-3,3-dimethylbutanoic acid . The Inchi Code is 1S/C14H19ClO2/c1-14 (2,3)12 (13 (16)17)9-6-10-4-7-11 (15)8-5-10/h4-5,7-8,12H,6,9H2,1-3H3, (H,16,17) .It is stored at room temperature and shipped under normal conditions . The physical form of the compound is a powder .
Scientific Research Applications
Synthesis and Biological Activity Studies
2-[2-(4-Chlorophenyl)ethyl]-3,3-dimethylbutanoic acid, due to its structural specificity, serves as a core molecule for the synthesis of various compounds with potential biological activities. The synthesis of ethyl 4-(3,4-dimethoxyphenyl)-2-methyl-3-oxobutanoate, followed by its condensation with thiourea, led to the formation of thiopyrimidines. These compounds were further alkylated to yield new thio-analogues of DABO's, indicating the versatility of such core structures in generating biologically active compounds (Aal, 2002).
Catalysis and Polymerization
The compound also finds applications in the field of catalysis and polymerization. The synthesis of new C2v- and chiral C2-symmetric olefin polymerization catalysts based on nickel(II) and palladium(II) diimine complexes demonstrates the utility of derivatives of this compound in creating efficient catalysts for ethene insertion polymerization. This process showcases the compound's relevance in developing advanced materials with specific properties (Schmid et al., 2001).
Antimicrobial and Antioxidant Properties
Research into the antimicrobial and antioxidant properties of derivatives of this compound reveals their potential in pharmaceutical applications. The synthesis of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, and its subsequent analysis, demonstrates significant antimicrobial activities. This underlines the compound's role in developing new therapeutic agents (Achutha et al., 2017).
Corrosion Inhibition
A theoretical study on the inhibition efficiencies of some quinoxalines as corrosion inhibitors for copper in nitric acid media further illustrates the compound's applications in materials science. Quantum chemical calculations have shown that derivatives of this compound can serve as effective corrosion inhibitors, highlighting its potential in protecting metals from corrosion (Zarrouk et al., 2014).
Safety and Hazards
The compound is classified under GHS07 and has a signal word of "Warning" . It has hazard statements H302, H315, H319, H335, indicating that it can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)ethyl]-3,3-dimethylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClO2/c1-14(2,3)12(13(16)17)9-6-10-4-7-11(15)8-5-10/h4-5,7-8,12H,6,9H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGSKHZCLAHOQKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CCC1=CC=C(C=C1)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2023870-44-0 |
Source


|
| Record name | 2-[2-(4-chlorophenyl)ethyl]-3,3-dimethylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-(3,4-dichlorophenyl)-N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2707794.png)


![2-(4-chlorophenoxy)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2707802.png)
methanone](/img/structure/B2707804.png)
![2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2707805.png)
![3-Methoxy-2-[(2-methylcyclopropyl)methyl]-3-oxopropanoic acid](/img/structure/B2707806.png)
![2-[(4-Phenylpiperazin-1-yl)methylidene]propanedinitrile](/img/structure/B2707807.png)
